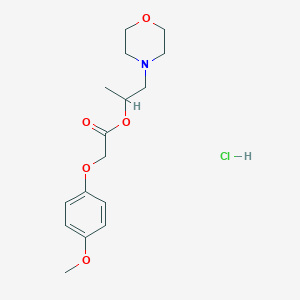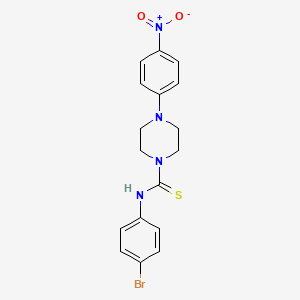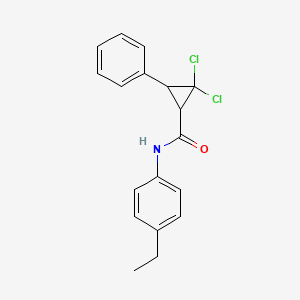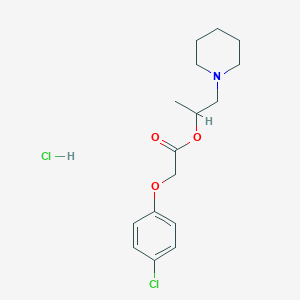![molecular formula C15H21ClN2O2S B4018036 3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide](/img/structure/B4018036.png)
3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide
Übersicht
Beschreibung
3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide, also known as ML352, is a small molecule inhibitor that has been developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and has the potential to be an effective treatment option for cancer patients.
Wirkmechanismus
3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide works by inhibiting the activity of PPT1, which is a critical enzyme for cancer cell survival and growth. This enzyme is involved in the regulation of several cellular processes, including autophagy, lysosomal function, and lipid metabolism. By inhibiting PPT1, 3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide disrupts these processes and leads to cancer cell death.
Biochemical and Physiological Effects:
3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide has been shown to have several biochemical and physiological effects on cancer cells. Studies have shown that 3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide induces autophagy, which is a process by which cells degrade and recycle damaged or unwanted proteins and organelles. This process is important for maintaining cellular homeostasis and preventing the accumulation of toxic proteins in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide as a cancer treatment is its specificity for PPT1. This specificity reduces the risk of off-target effects and toxicity, which can be a problem with other cancer treatments. However, one limitation of 3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide is its relatively low potency, which may limit its effectiveness in treating certain types of cancer.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide as a cancer treatment. One potential direction is to optimize the synthesis of 3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide to increase its potency and efficacy. Another direction is to investigate the use of 3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide in combination with other cancer treatments to enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of 3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide in clinical trials.
Wissenschaftliche Forschungsanwendungen
3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide has been extensively studied in preclinical models to determine its efficacy as a cancer treatment. Studies have shown that 3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide inhibits the growth of cancer cells by targeting a specific enzyme called PPT1. This enzyme plays a critical role in the survival and growth of cancer cells, and inhibiting its activity can lead to cancer cell death.
Eigenschaften
IUPAC Name |
3-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]-methylamino]-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c1-11(8-14(19)17-2)18(3)15(20)10-21-9-12-6-4-5-7-13(12)16/h4-7,11H,8-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUBUMAUEAZAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)N(C)C(=O)CSCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4017965.png)
![N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017969.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine](/img/structure/B4017977.png)


![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4017991.png)
![5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide](/img/structure/B4017993.png)
![3-[(2-chloro-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4018009.png)
![9-tert-butyl-2-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4018012.png)
![N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4018017.png)
![3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4018032.png)

